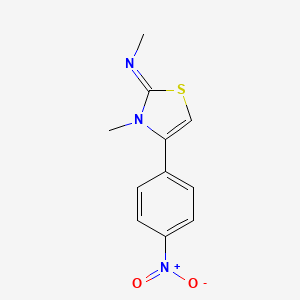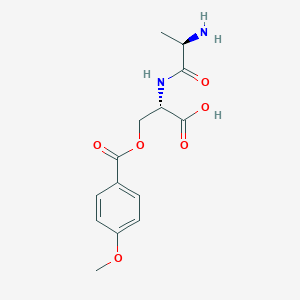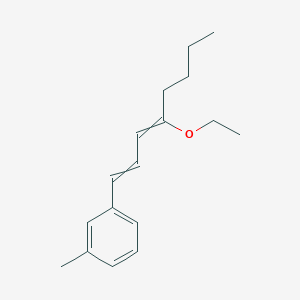![molecular formula C22H24N2O2 B15172596 1,7-Diazaspiro[4.4]nonan-6-one, 1-benzoyl-7-[(1R)-1-phenylethyl]-](/img/structure/B15172596.png)
1,7-Diazaspiro[4.4]nonan-6-one, 1-benzoyl-7-[(1R)-1-phenylethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,7-Diazaspiro[44]nonan-6-one, 1-benzoyl-7-[(1R)-1-phenylethyl]- is a complex organic compound with a unique spirocyclic structure This compound is characterized by a spiro linkage between a diazaspiro nonane ring and a benzoyl group, which imparts distinct chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[4.4]nonan-6-one, 1-benzoyl-7-[(1R)-1-phenylethyl]- typically involves multi-step organic reactions. One common method includes the reaction of an aminophenol with a spirodilactone or a 4-oxoheptanedioic acid compound . The reaction is usually conducted in a liquid phase solution, often in the presence of a catalyst such as a quaternary phosphonium salt . The reaction conditions, including temperature and pressure, are carefully controlled to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. The purity of the final product is ensured through rigorous quality control measures, including chromatography and spectroscopy techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1,7-Diazaspiro[4.4]nonan-6-one, 1-benzoyl-7-[(1R)-1-phenylethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.
Reduction: Reduction reactions can remove oxygen atoms or add hydrogen atoms, potentially converting ketones to alcohols.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.
Wissenschaftliche Forschungsanwendungen
1,7-Diazaspiro[4.4]nonan-6-one, 1-benzoyl-7-[(1R)-1-phenylethyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of 1,7-Diazaspiro[4.4]nonan-6-one, 1-benzoyl-7-[(1R)-1-phenylethyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. This can lead to various biological effects, including inhibition or activation of enzymatic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: This compound shares a similar spirocyclic structure but lacks the diaza and benzoyl groups.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with additional nitrogen atoms in the ring.
1,7-Diazaspiro[4.4]nonan-6-one hydrochloride: A simpler derivative without the benzoyl and phenylethyl groups.
Uniqueness
1,7-Diazaspiro[4.4]nonan-6-one, 1-benzoyl-7-[(1R)-1-phenylethyl]- is unique due to its combination of a spirocyclic structure with diaza, benzoyl, and phenylethyl groups. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
Eigenschaften
IUPAC Name |
1-benzoyl-7-(1-phenylethyl)-1,7-diazaspiro[4.4]nonan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-17(18-9-4-2-5-10-18)23-16-14-22(21(23)26)13-8-15-24(22)20(25)19-11-6-3-7-12-19/h2-7,9-12,17H,8,13-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEWJVDXQEZOJPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC3(C2=O)CCCN3C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(3S,3'aR,8'aS,8'bS)-5-chloro-7-methyl-2'-[3-(trifluoromethyl)phenyl]spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B15172516.png)
![N-(3-chlorophenyl)-2-[[5-(3,5-dimethylpyrazol-1-yl)-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraen-3-yl]sulfanyl]acetamide](/img/structure/B15172521.png)
![2-(3-nitrophenyl)-5-(4-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15172526.png)




![6-[(2R)-3-fluoro-2-hydroxypropoxy]hexanehydrazide](/img/structure/B15172560.png)

![1-(2-{[6-(4-Fluorophenyl)pyridin-3-yl]oxy}ethyl)pyridin-2(1H)-one](/img/structure/B15172568.png)
![Tert-butyl 2-formyl-6,7-dihydro-1H-pyrrolo[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B15172574.png)
![2-[2,2-Bis(4-methoxyphenyl)ethenyl]-6-chloro-1,3-dimethyl-1H-indene](/img/structure/B15172589.png)


